
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms and a methylsulfanyl group attached to a propanoyl fluoride backbone. Its molecular formula is C4H3F4O2S.
Métodos De Preparación
The synthesis of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propanoyl fluoride precursor. One common synthetic route includes the reaction of a suitable fluorinated precursor with methylthiol in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates safely.
Análisis De Reacciones Químicas
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride involves its interaction with molecular targets through its fluorine atoms and methylsulfanyl group. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, while the methylsulfanyl group can participate in nucleophilic and electrophilic reactions.
Comparación Con Compuestos Similares
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride can be compared with other fluorinated compounds such as:
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Known for its use in industrial applications and environmental impact.
Hexafluoropropylene oxide: Used in the production of fluoropolymers and as a precursor for various fluorinated chemicals.
Perfluorooctanoic acid: Widely studied for its environmental persistence and health effects. The uniqueness of this compound lies in its combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
77705-93-2 |
|---|---|
Fórmula molecular |
C4H3F5OS |
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-3-methylsulfanylpropanoyl fluoride |
InChI |
InChI=1S/C4H3F5OS/c1-11-4(8,9)3(6,7)2(5)10/h1H3 |
Clave InChI |
MXFLHQOAVLKGSD-UHFFFAOYSA-N |
SMILES canónico |
CSC(C(C(=O)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


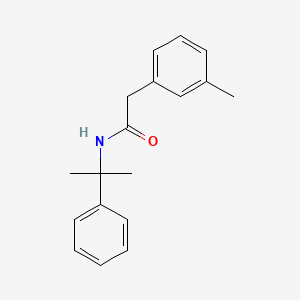
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
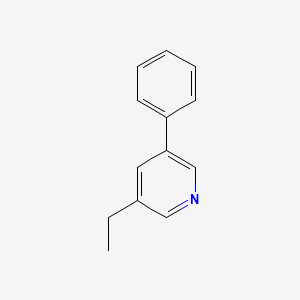

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
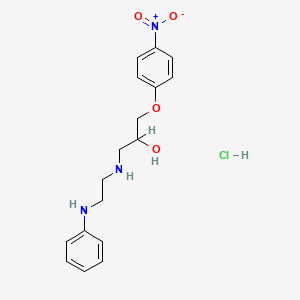
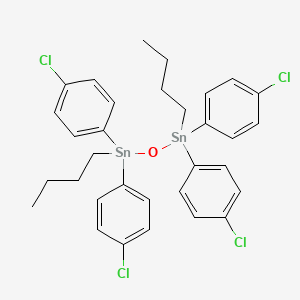
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
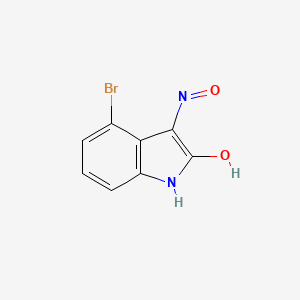


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
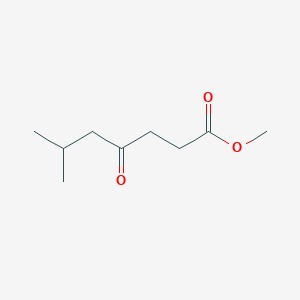
silane](/img/structure/B14431490.png)
